![molecular formula C9H7ClO B3024676 2-(Chloromethyl)-1-benzofuran CAS No. 36754-60-6](/img/structure/B3024676.png)
2-(Chloromethyl)-1-benzofuran
Overview
Description
Chloromethyl compounds are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and industrial solvents .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of an aromatic compound with a chlorinating agent . The reaction is typically catalyzed by a substance like zinc iodide .Molecular Structure Analysis
The molecular structure of chloromethyl compounds is characterized by an ether connected to a chloromethyl group via an alkane chain . The exact structure would depend on the specific compound and its substituents .Chemical Reactions Analysis
Chloromethyl compounds can undergo various chemical reactions, including substitution and addition reactions . The exact reactions would depend on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds would depend on the specific compound. They are typically colorless liquids with a pungent odor, moderately soluble in water, but miscible with most polar organic solvents .Scientific Research Applications
- Characterization Techniques : Modern techniques include N2 adsorption-desorption, SEM, and FTIR spectroscopy .
Hyper Cross-Linked Polymers (HCPs)
Anticancer Intermediates
Thiophene Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGCBNJHZGJEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146602 | |
Record name | 2-(Chloromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104593-59-1 | |
Record name | 2-(Chloromethyl)-1-benzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104593591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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